molecular formula C15H15NO4S B3609217 phenyl 4-[(dimethylamino)sulfonyl]benzoate

phenyl 4-[(dimethylamino)sulfonyl]benzoate

Cat. No.: B3609217
M. Wt: 305.4 g/mol
InChI Key: BZNPZORSSGQUPW-UHFFFAOYSA-N
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Description

Phenyl 4-[(dimethylamino)sulfonyl]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzoate moiety, with a dimethylamino group attached to the sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-[(dimethylamino)sulfonyl]benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-[(dimethylamino)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-[(dimethylamino)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with amino groups in proteins.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl 4-[(dimethylamino)sulfonyl]benzoate involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl group acts as an electrophile, reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Phenyl 4-[(dimethylamino)sulfonyl]benzoate can be compared with other sulfonamide compounds, such as:

    4-aminobenzenesulfonamide: Lacks the ester and dimethylamino groups, making it less reactive.

    N-phenylsulfonamide: Similar structure but without the ester group, affecting its reactivity and solubility.

    4-(dimethylamino)benzenesulfonamide: Similar but lacks the ester group, which can influence its biological activity and chemical properties.

Properties

IUPAC Name

phenyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(18,19)14-10-8-12(9-11-14)15(17)20-13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNPZORSSGQUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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